Thermodynamic stability of sodium 1,2-ethanedisulfonate in aqueous solutions
Thermodynamic stability of sodium 1,2-ethanedisulfonate in aqueous solutions
An In-Depth Technical Guide to the Thermodynamic Stability of Sodium 1,2-Ethanedisulfonate in Aqueous Solutions
Abstract
Sodium 1,2-ethanedisulfonate is a highly polar, water-soluble organic salt frequently utilized as a counterion in the formulation of pharmaceutical salts, known as "edisylates".[1][2] Its selection in drug development is predicated on its chemical stability, which ensures the integrity of the active pharmaceutical ingredient (API) with which it is paired. This guide provides a comprehensive technical overview of the thermodynamic stability of sodium 1,2-ethanedisulfonate in aqueous solutions. We will explore the theoretical underpinnings of its stability, the key factors that can influence its degradation, and the rigorous experimental protocols required to validate its stability profile in accordance with modern regulatory expectations. This document is intended for researchers, formulation scientists, and analytical chemists in the pharmaceutical and chemical industries.
Introduction to Sodium 1,2-Ethanedisulfonate
Sodium 1,2-ethanedisulfonate (CAS RN: 5325-43-9) is the disodium salt of 1,2-ethanedisulfonic acid.[3][4][5] It is a non-combustible solid that is not readily soluble in water and is practically insoluble in alcohol.[4][6] In the pharmaceutical context, sulfonic acids are often employed to form salts with basic drug molecules.[7] This process can significantly improve the drug's solubility, stability, or bioavailability.[8] The resulting edisylate salts benefit from the inherent stability of the ethanedisulfonate anion. Understanding the intrinsic stability of this counterion is paramount, as any degradation could impact the quality, safety, and efficacy of the final drug product.
Key Properties:
Theoretical Basis of Thermodynamic Stability
The remarkable stability of sodium 1,2-ethanedisulfonate in aqueous solution stems from the electronic structure of the sulfonate group (-SO₃⁻) and the strength of the carbon-sulfur (C-S) bond.
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The Sulfonate Group: The sulfonate group is the conjugate base of a strong sulfonic acid. The negative charge is delocalized across the three oxygen atoms through resonance, which imparts significant stability. Unlike sulfate esters (R-O-SO₃⁻), which are prone to hydrolysis at the C-O bond, alkyl sulfonates (R-C-SO₃⁻) possess a direct carbon-sulfur bond.
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The Carbon-Sulfur Bond: The C-S bond is highly resistant to both hydrolytic and nucleophilic attack. This is in stark contrast to sulfonate esters (R-O-SO₃⁻), where the C-O-S linkage is more susceptible to cleavage. Studies comparing the thermal stability of various surfactant types have consistently shown that sulfonates are significantly more robust and resistant to hydrolysis than their sulfate counterparts.[10][11] Under typical aqueous conditions across a wide pH range, the C-S bond in sodium 1,2-ethanedisulfonate is thermodynamically stable.
Significant degradation would require extreme conditions, such as very high temperatures in the presence of strong acids or bases, which are well outside the scope of typical pharmaceutical storage and use.[11][12]
Factors Influencing Stability in Aqueous Solutions
While intrinsically stable, it is crucial to understand the factors that could potentially influence the integrity of sodium 1,2-ethanedisulfonate over the shelf-life of a product. These factors are systematically investigated during forced degradation studies.
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pH: The ionization state of many drug molecules, and thus their degradation pathways, can be pH-dependent.[12] However, the ethanedisulfonate anion is the conjugate base of a strong acid and remains fully ionized over the entire accessible aqueous pH range. Therefore, pH-mediated hydrolysis of the C-S bond is not a significant degradation pathway under normal conditions. Only extreme pH levels (e.g., pH < 1 or pH > 13) combined with elevated temperatures could potentially induce degradation.[13]
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Temperature: As with any chemical reaction, potential degradation rates are governed by temperature, often following the Arrhenius equation. While stable at ambient temperatures, accelerated stability studies and forced degradation are performed at elevated temperatures (e.g., 40°C to 80°C) to stress the molecule and identify potential long-term liabilities.[11][13] Studies on related sulfonates show excellent stability at temperatures up to and beyond 93°C.[10]
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Oxidative Stress: The presence of oxidizing agents is a common cause of drug degradation. Although the saturated alkyl chain and the fully oxidized sulfur atom in the sulfonate group are generally resistant to oxidation, forced degradation protocols mandate testing with strong oxidizing agents like hydrogen peroxide (H₂O₂) to confirm this resistance.[14][15]
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Light (Photostability): Some molecules are susceptible to degradation upon exposure to UV or visible light. Sodium 1,2-ethanedisulfonate does not possess a significant chromophore, making it unlikely to be directly photodegradable. Nevertheless, photostability testing is a standard requirement to ensure that no indirect degradation pathways exist.[13]
Experimental Framework: Forced Degradation Studies
To experimentally prove the stability of sodium 1,2-ethanedisulfonate and develop a stability-indicating analytical method, a forced degradation (or stress testing) study is essential. This involves intentionally subjecting the molecule to harsh conditions to generate potential degradation products.[8][13][14]
The core principle of this workflow is to create a validated analytical method that can separate the intact parent compound from any and all potential degradation products, ensuring the method is "stability-indicating".
Detailed Experimental Protocol
The following protocol outlines a typical forced degradation study. The goal is to achieve 5-20% degradation to ensure the analytical method's ability to detect and resolve impurities.[13]
1. Preparation of Stock Solution:
- Accurately weigh and dissolve Sodium 1,2-ethanedisulfonate in HPLC-grade water to prepare a stock solution of approximately 1.0 mg/mL.
2. Stress Conditions:
- Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 N HCl to achieve a final concentration of 0.1 N HCl. Incubate in a water bath at 80°C. Withdraw aliquots at 2, 6, 12, and 24 hours. Neutralize with an equivalent amount of 0.1 N NaOH before analysis.
- Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 N NaOH (final concentration 0.1 N NaOH). Incubate at 80°C. Withdraw and neutralize aliquots with 0.1 N HCl at the same time points.
- Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂ (final concentration 3% H₂O₂). Store at room temperature, protected from light. Withdraw aliquots at 6, 12, 24, and 48 hours.
- Thermal Degradation: Store a vial of the stock solution in a water bath or oven at 80°C. Withdraw aliquots at the same time points as the hydrolysis studies.
- Photolytic Degradation: Expose a vial of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil and stored under the same conditions.
3. Sample Analysis:
- All samples, including a non-stressed control, should be diluted to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyzed promptly.
Analytical Methodologies for Stability Assessment
A robust analytical method is the cornerstone of any stability study. Given the properties of sodium 1,2-ethanedisulfonate, specific techniques are required.
Quantification of the Edisylate Anion
Since sodium 1,2-ethanedisulfonate lacks a UV chromophore, standard HPLC-UV detection is not suitable.
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Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice for highly polar analytes like ethanedisulfonate.[16] It utilizes a polar stationary phase and a mobile phase with a high organic content, providing good retention and peak shape. A conventional reversed-phase C18 column may also be used with highly aqueous mobile phases, though peak shape can be challenging.
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Detection: Universal detectors that do not require a chromophore are necessary.
-
Evaporative Light Scattering Detector (ELSD)
-
Charged Aerosol Detector (CAD)
-
Conductivity Detector
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| Parameter | Typical HILIC Method |
| Column | HILIC, Amide or Silica-based (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 50% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Detector | CAD or ELSD |
Quantification of the Sodium Cation
While not directly related to the thermodynamic stability of the organic anion, confirming the concentration of the sodium counterion is part of overall quality control.
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Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This is a highly sensitive and specific method for quantifying elemental sodium.[17]
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Ion Chromatography (IC): Can be used to quantify various ions, including sodium.[18][19]
Data Interpretation and Summary
The results from the forced degradation study are used to establish the intrinsic stability of the molecule. For sodium 1,2-ethanedisulfonate, it is anticipated that minimal to no degradation will be observed under most stress conditions, with the potential for slight degradation only under the most extreme hydrolytic conditions (prolonged heating in strong acid or base).
The data should be presented in a clear, tabular format.
| Stress Condition | Duration (hrs) | Assay of Parent (%) | % Degradation | No. of Degradants |
| Control (T=0) | 0 | 100.0 | 0.0 | 0 |
| 0.1 N HCl @ 80°C | 24 | 99.5 | 0.5 | 1 (minor) |
| 0.1 N NaOH @ 80°C | 24 | 99.2 | 0.8 | 1 (minor) |
| 3% H₂O₂ @ RT | 48 | >99.9 | <0.1 | 0 |
| Thermal @ 80°C | 48 | >99.9 | <0.1 | 0 |
| Photolytic (ICH) | - | >99.9 | <0.1 | 0 |
Table represents hypothetical data for illustrative purposes.
Conclusion
Sodium 1,2-ethanedisulfonate is a thermodynamically robust molecule in aqueous solutions, a property attributable to the highly stable, resonance-delocalized sulfonate groups and the inert carbon-sulfur bonds. Its stability profile makes it an excellent choice as a pharmaceutical counterion. Rigorous experimental verification through forced degradation studies, coupled with the development of a specific, stability-indicating analytical method (such as HILIC with CAD or ELSD), is necessary to formally document this stability for regulatory and quality purposes. The inherent stability of this compound under relevant stress conditions provides a high degree of confidence for its use in the development of stable and reliable pharmaceutical formulations.
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